molecular formula C62H53N5O6 B14115491 2,3-bis({4-[bis(4-methoxyphenyl)amino]phenyl})-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine

2,3-bis({4-[bis(4-methoxyphenyl)amino]phenyl})-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine

Cat. No.: B14115491
M. Wt: 964.1 g/mol
InChI Key: XYUSNKSAJQHDSA-UHFFFAOYSA-N
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Description

2,3-bis({4-[bis(4-methoxyphenyl)amino]phenyl})-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple methoxyphenyl and amino groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis({4-[bis(4-methoxyphenyl)amino]phenyl})-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine typically involves multi-step organic reactions. One common method includes the use of Schiff bases reduction routes, where primary amines and ammonia undergo N-alkylation, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,3-bis({4-[bis(4-methoxyphenyl)amino]phenyl})-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions typically involve agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various amine-substituted products.

Scientific Research Applications

2,3-bis({4-[bis(4-methoxyphenyl)amino]phenyl})-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-bis({4-[bis(4-methoxyphenyl)amino]phenyl})-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its multiple amino and methoxy groups allow it to form hydrogen bonds and π-π interactions, influencing various biochemical pathways. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,3-bis({4-[bis(4-methoxyphenyl)amino]phenyl})-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine stands out due to its quinoxaline core, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and photonics.

Properties

Molecular Formula

C62H53N5O6

Molecular Weight

964.1 g/mol

IUPAC Name

2,3-bis[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine

InChI

InChI=1S/C62H53N5O6/c1-68-53-28-15-46(16-29-53)65(47-17-30-54(69-2)31-18-47)44-11-7-42(8-12-44)61-62(43-9-13-45(14-10-43)66(48-19-32-55(70-3)33-20-48)49-21-34-56(71-4)35-22-49)64-60-41-52(27-40-59(60)63-61)67(50-23-36-57(72-5)37-24-50)51-25-38-58(73-6)39-26-51/h7-41H,1-6H3

InChI Key

XYUSNKSAJQHDSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C3C7=CC=C(C=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C1=CC=C(C=C1)OC

Origin of Product

United States

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